molecular formula C15H24 B14457709 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene CAS No. 73695-86-0

1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene

Cat. No.: B14457709
CAS No.: 73695-86-0
M. Wt: 204.35 g/mol
InChI Key: BDDRMCBOHRMFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene is a chemical compound known for its unique structure and properties It is a member of the cyclodecadiene family, characterized by a ten-membered ring with two double bonds

Preparation Methods

The synthesis of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of farnesyl diphosphate as a starting material can lead to the formation of this compound through a series of cyclization and rearrangement reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and applications

Properties

CAS No.

73695-86-0

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-methyl-7-methylidene-4-propan-2-ylcyclodeca-1,3-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h9,11-12H,3,5-8,10H2,1-2,4H3

InChI Key

BDDRMCBOHRMFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(CCC(=C)CCC1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.